molecular formula C19H15NO3 B2592592 phenyl N-(4-phenoxyphenyl)carbamate CAS No. 860786-74-9

phenyl N-(4-phenoxyphenyl)carbamate

Cat. No. B2592592
CAS RN: 860786-74-9
M. Wt: 305.333
InChI Key: KKBWVLNPKAOTLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates can be achieved through various methods. One common method involves the reaction of alcohols with carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Chemical Reactions Analysis

Carbamates, including phenyl N-(4-phenoxyphenyl)carbamate, can undergo various chemical reactions. For instance, they can be formed from the reaction of alcohols with carbamoyl chlorides or from the reaction of chloroformates with amines . They can also be formed from the Curtius rearrangement .

Scientific Research Applications

Synthesis and Utility in Drug Development

Phenyl N-(4-phenoxyphenyl)carbamate derivatives, such as Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, are essential intermediates in synthesizing antitumor drugs, particularly small molecular inhibitors for anti-tumor applications. This compound is synthesized through a series of reactions including acylation and nucleophilic substitution, with its structure confirmed by MS and 1H NMR. The method's optimization signifies its industrial relevance and potential for large-scale drug production (Gan et al., 2021).

Carbamate Synthesis Methods

The synthesis of phenyl carbamates is a subject of significant interest, given its structural importance in many drugs and agrochemical products. One study detailed an oxidative approach for cross-coupling phenols with formamides to produce phenylcarbamate products, highlighting the methodological advancements and potential applications in medicinal chemistry and the agrochemical industry (Vala et al., 2021).

Mesomorphic Properties for Electro-Optical Applications

Phenoxyphenyl carbamates, particularly those derived from cholesterol, display mesomorphic properties with phase transitions observable through differential scanning calorimetry and polarizing microscopy. The selective reflectance of these carbamates in the visible region hints at their potential applications in electro-optical devices and temperature sensors, presenting a non-pharmaceutical application of the compound (Meltzer et al., 2002).

Antitumor Activity

Carbamate compounds, including phenyl N-(4-phenoxyphenyl)carbamate derivatives, have shown significant promise in antitumor activities. For instance, isoxazolyl- and isothiazolylcarbamides, which are accessible from various carboxylic acids, exhibit high antitumor activity, capable of enhancing the effect of cytostatic drugs used in medical practice (Potkin et al., 2014).

Safety and Hazards

While specific safety and hazard information for phenyl N-(4-phenoxyphenyl)carbamate is not available, general precautions for handling carbamates include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

phenyl N-(4-phenoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(23-17-9-5-2-6-10-17)20-15-11-13-18(14-12-15)22-16-7-3-1-4-8-16/h1-14H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBWVLNPKAOTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-(4-phenoxyphenyl)carbamate

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